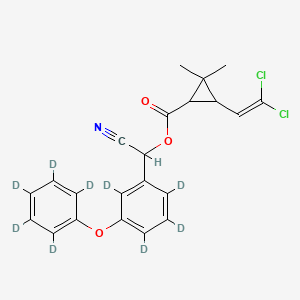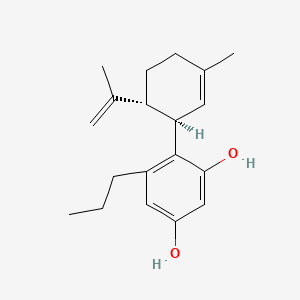
Abnormal Cannabidivarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abnormal Cannabidivarin is a non-intoxicating psychoactive cannabinoid found in Cannabis. It is a homolog of cannabidiol, with the side-chain shortened by two methylene bridges. Although it is usually a minor constituent of the cannabinoid profile, enhanced levels have been reported in certain cannabis strains . This compound has demonstrated anticonvulsant properties in rodent models and is being actively developed for its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Abnormal Cannabidivarin involves several steps. One common method includes the cyclization of olivetol with a monoterpene, followed by various chemical modifications to achieve the desired structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent modifications.
Industrial Production Methods: Industrial production of this compound often involves the extraction of cannabinoids from cannabis plants, followed by purification and chemical modification. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: Abnormal Cannabidivarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or organometallic compounds.
Major Products:
科学的研究の応用
Abnormal Cannabidivarin has a wide range of scientific research applications:
作用機序
. This interaction leads to the activation and subsequent desensitization of the receptor, reducing neuronal hyperexcitability and contributing to its anticonvulsant effects. Additionally, Abnormal Cannabidivarin inhibits the activity of diacylglycerol lipase-α, an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol .
Similar Compounds:
Cannabidiol (CBD): Both compounds share similar structures but differ in their side-chain lengths.
Tetrahydrocannabivarin (THCV): This compound is another homolog with a different side-chain structure.
Cannabigerovarin (CBGV): Similar in structure, Cannabigerovarin has different biological activities and is less studied compared to this compound.
Uniqueness: this compound’s unique structure and interaction with specific receptors, such as TRPV1, distinguish it from other cannabinoids. Its non-intoxicating nature and potential therapeutic applications make it a valuable compound for further research and development .
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H26O2/c1-5-6-14-10-15(20)11-18(21)19(14)17-9-13(4)7-8-16(17)12(2)3/h9-11,16-17,20-21H,2,5-8H2,1,3-4H3/t16-,17+/m0/s1 |
InChIキー |
CDGOSXHOMFZLSF-DLBZAZTESA-N |
異性体SMILES |
CCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
正規SMILES |
CCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



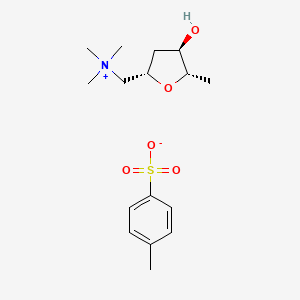
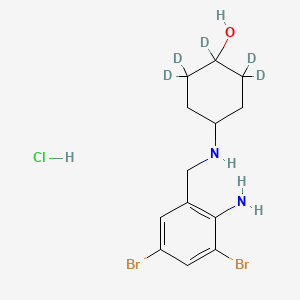
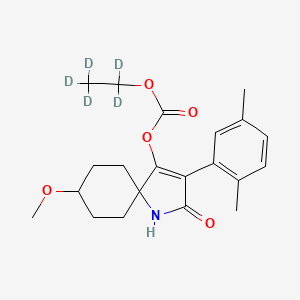
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
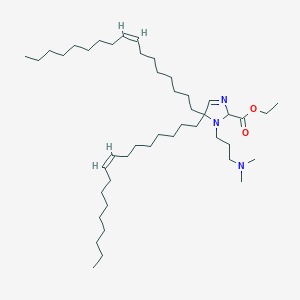
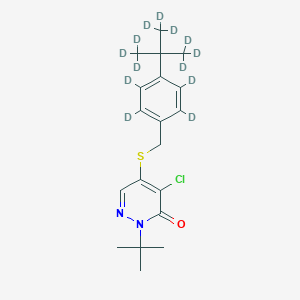
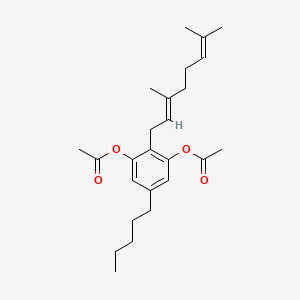
![4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B10855862.png)
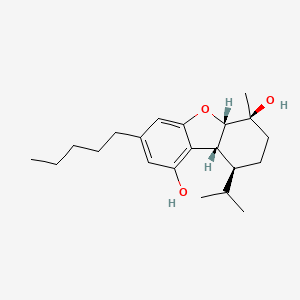
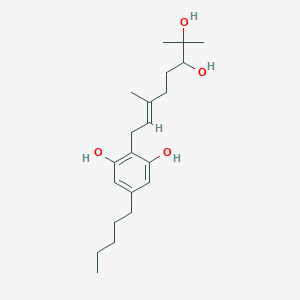

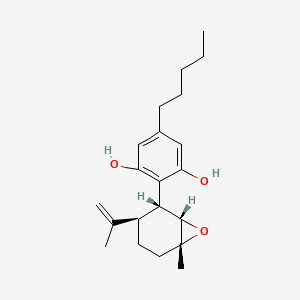
![[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)
